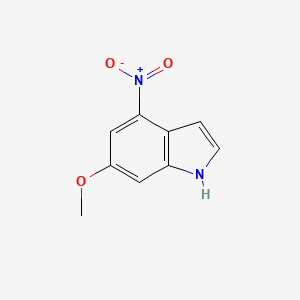

6-Methoxy-4-nitro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-6-4-8-7(2-3-10-8)9(5-6)11(12)13/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVKBTVJWNDOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN2)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646344 | |

| Record name | 6-Methoxy-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-66-1 | |

| Record name | 6-Methoxy-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Substituted Indole Scaffold

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 6-Methoxy-4-nitro-1H-indole

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, explore plausible synthetic routes, predict its spectroscopic characteristics, and discuss its potential as a versatile building block in the synthesis of complex bioactive molecules. This document is structured to provide not just data, but also the scientific rationale behind the compound's behavior and the experimental designs for its synthesis and analysis.

The indole nucleus is a privileged pharmacophore, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its electron-rich nature and versatile reactivity make it a cornerstone in medicinal chemistry. The introduction of substituents, such as methoxy and nitro groups, dramatically modulates the electronic properties and steric profile of the indole ring, offering a powerful strategy for fine-tuning biological activity and diversifying chemical behavior.[2]

This compound is a unique derivative where the electron-donating methoxy group at the 6-position and the strong electron-withdrawing nitro group at the 4-position create a distinct electronic environment. This substitution pattern is anticipated to influence the molecule's reactivity, particularly in electrophilic and nucleophilic substitution reactions, and presents opportunities for the development of novel therapeutic agents, such as kinase inhibitors and anticancer drugs.[3][4]

Physicochemical and Computed Properties

While extensive experimental data for this compound is not widely published, we can consolidate its fundamental properties from available commercial sources and computational predictions.

| Property | Value | Source / Method |

| Molecular Formula | C₉H₈N₂O₃ | - |

| Molecular Weight | 192.17 g/mol | - |

| CAS Number | 885520-66-1 | [5][6] |

| Predicted XLogP3 | 2.1 - 2.3 | PubChem |

| Predicted Hydrogen Bond Donors | 1 | PubChem |

| Predicted Hydrogen Bond Acceptors | 4 | PubChem |

| Appearance | Predicted to be a yellow or brown solid | - |

Synthesis of this compound: A Strategic Approach

A validated, step-by-step synthesis for this compound is not explicitly detailed in a single source. However, by applying established indole synthesis methodologies, a robust and logical pathway can be designed. The Leimgruber–Batcho indole synthesis is a particularly suitable strategy, as it proceeds from a substituted o-nitrotoluene derivative, which aligns well with the target structure.[1][7]

Proposed Synthetic Pathway: Modified Leimgruber–Batcho Synthesis

This pathway offers a convergent and efficient route, starting from commercially available 3-methoxy-5-nitrotoluene. The rationale is to build the pyrrole ring onto the pre-functionalized benzene ring.

References

- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 2. soc.chim.it [soc.chim.it]

- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 885520-66-1|this compound|BLD Pharm [bldpharm.com]

- 6. 1H-Indole, 6-Methoxy-4-nitro- CAS#: 885520-66-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Methoxy-4-nitro-1H-indole

CAS Number: 885520-66-1

This technical guide provides a comprehensive overview of 6-Methoxy-4-nitro-1H-indole, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a proposed synthetic route, predicted spectroscopic data, potential applications, and essential safety and handling protocols.

Introduction to the Nitroindole Scaffold

Indole and its derivatives are fundamental structural motifs in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a nitro group to the indole core significantly modulates its electronic properties and biological activity.[2] Nitroindoles are recognized as versatile building blocks in medicinal chemistry, with applications ranging from anticancer agents to inhibitors of key enzymes.[3][4][5] The presence of the electron-withdrawing nitro group can enhance the binding affinity of these molecules to biological targets and provides a handle for further chemical modifications.[3]

This compound is a specific isomer that combines the electronic features of a methoxy group at the 6-position and a nitro group at the 4-position. This substitution pattern is anticipated to influence the molecule's reactivity, spectroscopic properties, and biological profile in a unique manner.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 885520-66-1 | [6] |

| Molecular Formula | C₉H₈N₂O₃ | [6] |

| Molecular Weight | 192.17 g/mol | [6] |

| Appearance | Predicted: Yellow to brown solid | Inferred from related nitroindoles |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and methanol. | Inferred from related nitroindoles |

| Melting Point | Not available | |

| Boiling Point | Not available |

Proposed Synthesis of this compound

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 5-Methoxy-2-methyl-3-nitroaniline

-

Nitration of 3-methoxytoluene: To a cooled solution of 3-methoxytoluene in sulfuric acid, slowly add a mixture of nitric acid and sulfuric acid while maintaining a low temperature.

-

Purification: After the reaction is complete, pour the mixture over ice and extract the product with an organic solvent. The desired 2-nitro-5-methoxytoluene isomer is then separated by chromatography.

-

Reduction: The nitro group at the 2-position is selectively reduced to an amine using a suitable reducing agent, such as tin(II) chloride in hydrochloric acid, to yield 5-methoxy-2-methyl-3-nitroaniline.

Step 2: Synthesis of Ethyl N-(5-methoxy-2-methyl-3-nitrophenyl)formimidate

-

Imidate formation: React 5-methoxy-2-methyl-3-nitroaniline with triethyl orthoformate in the presence of an acid catalyst.

-

Workup: The reaction mixture is heated, and the ethanol formed is distilled off to drive the reaction to completion. The resulting imidate ester is purified by vacuum distillation.[7]

Step 3: Reissert Indole Synthesis of this compound

-

Cyclization: To a solution of diethyl oxalate in dry dimethylformamide (DMF), add potassium ethoxide with vigorous stirring. This solution is then added to a solution of the ethyl N-(5-methoxy-2-methyl-3-nitrophenyl)formimidate in dry dimethyl sulfoxide (DMSO).[7]

-

Precipitation and Purification: The reaction mixture is stirred at a slightly elevated temperature. Water is then added to precipitate the crude this compound. The product is then collected by filtration and can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[7]

Spectroscopic Analysis (Predicted)

The following spectroscopic data for this compound is predicted based on the analysis of structurally related compounds.[8][9]

| Technique | Predicted Data |

| ¹H NMR | δ ~11.0-12.0 (s, 1H, NH), δ ~7.5-8.0 (m, 2H, Ar-H), δ ~6.8-7.2 (m, 2H, Ar-H), δ ~3.9 (s, 3H, OCH₃) |

| ¹³C NMR | δ ~160 (C-O), δ ~140 (C-NO₂), δ ~135-100 (aromatic carbons), δ ~56 (OCH₃) |

| FT-IR (cm⁻¹) | ~3400-3300 (N-H stretch), ~1520 and ~1340 (asymmetric and symmetric NO₂ stretch), ~1250 (C-O stretch) |

| Mass Spec (m/z) | 192 [M]⁺, fragments corresponding to loss of NO₂, OCH₃, and other characteristic indole ring fragments. |

Potential Applications in Research

The this compound scaffold holds considerable promise for applications in drug discovery and medicinal chemistry, primarily inferred from the established biological activities of other substituted nitroindoles.

Anticancer Drug Development

Nitroindole derivatives have demonstrated significant potential as anticancer agents.[4][5] One promising mechanism of action is the stabilization of G-quadruplex DNA structures in the promoter regions of oncogenes like c-Myc, leading to the downregulation of their expression.[4][5] The planar aromatic core of this compound could facilitate stacking interactions with the G-quartets, while the substituents could be tailored to enhance binding affinity and selectivity.

Caption: Hypothetical mechanism of anticancer activity.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

The 7-nitroindole scaffold is a well-established pharmacophore for the development of selective inhibitors of neuronal nitric oxide synthase (nNOS).[3] Overproduction of nitric oxide by nNOS is implicated in various neurological disorders.[3] It is plausible that this compound could also exhibit inhibitory activity against nNOS, making it a valuable starting point for the development of novel therapeutics for neurodegenerative diseases.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following guidelines are based on general principles for handling nitro-containing aromatic compounds.[10][11][12][13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.[10]

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[10]

-

Skin Contact: Wash the affected area thoroughly with soap and water.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[10]

-

-

Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local regulations.[10]

References

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H-Indole, 6-Methoxy-4-nitro- | 885520-66-1 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 5-nitroindole | 6146-52-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to 6-Methoxy-4-nitro-1H-indole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Methoxy-4-nitro-1H-indole, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its chemical properties, explore a robust synthetic route, discuss its reactivity, and highlight its potential applications, particularly in the realm of drug discovery.

Core Molecular Attributes

This compound is a substituted indole featuring a methoxy group at the 6-position and a nitro group at the 4-position of the indole ring. These substitutions significantly influence the electronic properties and reactivity of the molecule, making it a valuable intermediate for the synthesis of more complex chemical entities.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂O₃ | [1][2] |

| Molecular Weight | 192.17 g/mol | [1][2] |

| CAS Number | 885520-66-1 | [2] |

| Appearance | Expected to be a solid | N/A |

| Storage | Sealed in dry, room temperature conditions | [1] |

Synthesis of this compound

The synthesis of substituted indoles can be achieved through various classical methods such as the Fischer, Bischler, and Hemetsberger indole syntheses.[3] For the specific case of this compound, the Batcho-Leimgruber indole synthesis offers a highly effective and regioselective approach, starting from a suitably substituted o-nitrotoluene derivative.[4] This method involves the formation of an enamine intermediate, followed by reductive cyclization to yield the desired indole.

Proposed Synthetic Pathway: The Batcho-Leimgruber Approach

A plausible synthetic route to this compound is outlined below. This pathway is adapted from established protocols for the synthesis of structurally related nitroindoles.[1][4]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from[4])

Step 1: Synthesis of (E)-N,N-Dimethyl-N'-(4-methoxy-2-methyl-5-nitrophenyl)formimidamide

-

To a solution of 4-methoxy-2-methyl-5-nitroaniline (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

-

The reaction mixture is heated to reflux and stirred for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude enamine product, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

-

The crude enamine from the previous step is dissolved in a suitable solvent such as ethanol or methanol.

-

A reducing agent is added to the solution. The choice of reducing agent is critical for the selective reduction of the nitro group on the enamine side chain without affecting the aromatic nitro group.[4]

-

For the synthesis of (4-nitro-1H-indol-6-yl) derivatives, a milder reducing agent like sodium dithionite (Na₂S₂O₄) is often employed.

-

Alternatively, catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst) can be used, with careful control of reaction conditions to achieve selective reduction.

-

-

The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

After completion, the reaction mixture is filtered (if a solid catalyst is used), and the solvent is evaporated.

-

The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Physicochemical Properties and Spectroscopic Characterization

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the indole ring with distinct chemical shifts influenced by the electron-withdrawing nitro group and electron-donating methoxy group. - A singlet for the methoxy protons (around 3.8-4.0 ppm). - A broad singlet for the N-H proton of the indole ring (typically > 8.0 ppm). |

| ¹³C NMR | - Resonances for the nine carbon atoms, with chemical shifts characteristic of the indole core, a methoxy group, and a nitro-substituted aromatic ring. |

| IR Spectroscopy | - Characteristic N-H stretching vibration (around 3300-3400 cm⁻¹). - Asymmetric and symmetric stretching vibrations of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹). - C-O stretching of the methoxy group. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 192.17 g/mol . |

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group.

-

Electrophilic Aromatic Substitution: The indole nucleus is generally electron-rich and susceptible to electrophilic attack, primarily at the C3 position. The presence of the methoxy group further activates the ring towards electrophilic substitution, while the nitro group deactivates it. The overall outcome of such reactions would depend on the specific electrophile and reaction conditions.

-

Nucleophilic Aromatic Substitution: The nitro group at the 4-position can activate the indole ring for nucleophilic aromatic substitution reactions, although this is less common for the indole core itself.

-

Functional Group Transformations: The nitro group can be reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or diazotization reactions. The methoxy group can potentially be cleaved to a hydroxyl group.

-

N-H Acidity: The N-H proton of the indole ring is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions.

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Materials Science

Substituted indoles are a prominent scaffold in many biologically active compounds and approved drugs. The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of targeted therapeutic agents.

-

Kinase Inhibitors: The indole scaffold is a common core structure in many kinase inhibitors used in oncology. The functional groups on this compound provide synthetic handles to introduce pharmacophoric features necessary for binding to the ATP-binding site of various kinases.

-

Hypoxia-Activated Prodrugs: Nitroaromatic compounds can be selectively reduced in the hypoxic (low oxygen) environment of solid tumors. This property can be exploited to design prodrugs that release a cytotoxic agent specifically in the tumor microenvironment, thereby reducing systemic toxicity. The nitro group in this compound makes it a potential building block for such hypoxia-activated prodrugs.

-

Organic Electronics: Indole derivatives have been investigated for their potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be tuned through further chemical modifications for such applications.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling nitroaromatic and indole derivatives should be followed.[7][8][9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in drug discovery and materials science. Its synthesis can be reliably achieved through established methods like the Batcho-Leimgruber indole synthesis. The presence of both an electron-donating and an electron-withdrawing group on the indole core provides a rich platform for further chemical modifications, enabling the creation of a diverse range of complex molecules with desired biological or physical properties. This guide provides a solid foundation for researchers and scientists looking to utilize this promising building block in their work.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. soc.chim.it [soc.chim.it]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.ca [fishersci.ca]

Spectroscopic Characterization of 6-Methoxy-4-nitro-1H-indole: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 6-Methoxy-4-nitro-1H-indole. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. By examining the influence of the methoxy and nitro substituents on the indole scaffold, we offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this and structurally related molecules. This guide emphasizes the causal relationships between molecular structure and spectral features, providing a foundational understanding for experimental design and data interpretation in the field of medicinal chemistry and materials science.

Introduction: The Significance of this compound

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound, with its electron-donating methoxy group and electron-withdrawing nitro group, presents an intriguing electronic profile that could be leveraged in the design of novel therapeutic agents or functional materials.

Accurate structural elucidation is paramount in the advancement of any scientific endeavor involving novel chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide provides an in-depth, albeit predictive, exploration of the spectroscopic data for this compound, offering a valuable resource for researchers working with this compound.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure and the electronic effects of the substituents.

Solubility of 6-Methoxy-4-nitro-1H-indole in organic solvents

An In-Depth Technical Guide to the Solubility of 6-Methoxy-4-nitro-1H-indole in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the current absence of publicly available experimental solubility data for this specific molecule, this document serves as a foundational resource for researchers. It combines a theoretical examination of the structural factors governing its solubility with a predictive analysis across a range of common organic solvents. The centerpiece of this guide is a detailed, field-proven experimental protocol for the accurate determination of solubility using the equilibrium shake-flask method, presented as a self-validating workflow. This guide is intended to empower researchers, scientists, and drug development professionals with the principles and practical methodologies required to effectively characterize and utilize this compound in their research endeavors.

Introduction: The Strategic Importance of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is critically dependent on its physicochemical properties, chief among them being solubility. Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, directly influences a molecule's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[1] For orally administered drugs, insufficient aqueous solubility is a primary cause of low and variable bioavailability, as the compound must first dissolve in gastrointestinal fluids to be absorbed into systemic circulation.[2] More than 40% of NCEs developed in the pharmaceutical industry exhibit poor aqueous solubility, making this a central challenge for formulation scientists.[2][3]

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[4] When this scaffold is substituted, as in this compound, the resulting physicochemical properties can be complex. Understanding the solubility of this specific molecule in a variety of organic solvents is not merely an academic exercise; it is a prerequisite for:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization.

-

Formulation Development: Identifying suitable solvent systems for creating stable dosage forms, from oral solutions to parenteral formulations.[5]

-

Biological Screening: Ensuring the compound remains in solution at the required concentrations for in vitro and in vivo assays to produce reliable data.[3]

This guide provides the theoretical framework and practical tools necessary to approach the solubility characterization of this compound with scientific rigor.

Physicochemical Profile of this compound

To understand the solubility of a molecule, one must first understand the molecule itself. The structure of this compound dictates its interactions with its environment.

-

Molecular Formula: C₉H₈N₂O₄

-

Molecular Weight: 208.17 g/mol

-

CAS Number: 885520-66-1[3]

-

Structure:

The key structural features influencing solubility are:

-

The Indole Ring System: A bicyclic aromatic heterocycle. The N-H group can act as a hydrogen bond donor, and the aromatic system allows for π-π stacking interactions.

-

The Methoxy Group (-OCH₃): Located at the 6-position, this is an electron-donating group. The oxygen atom can act as a hydrogen bond acceptor.

-

The Nitro Group (-NO₂): Located at the 4-position, this is a strong electron-withdrawing and highly polar group. The oxygen atoms are potent hydrogen bond acceptors.

Theoretical Principles and Predictive Solubility Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound is complex; it possesses the largely non-polar indole core but is heavily influenced by the highly polar nitro group and the moderately polar methoxy group.

-

Hydrogen Bonding: The N-H group is a hydrogen bond donor. The oxygens of the nitro and methoxy groups are hydrogen bond acceptors. This suggests that the molecule will have favorable interactions with polar protic solvents (like alcohols) and polar aprotic solvents that can accept hydrogen bonds (like DMSO or acetone).

-

Dipole Moment: The strong electron-withdrawing nature of the nitro group creates a significant dipole moment, increasing the molecule's overall polarity.

Based on these principles, we can predict the relative solubility of this compound in a range of common laboratory solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent | Relative Polarity¹ | Prediction | Rationale |

| Non-Polar | Hexane | 0.009 | Low / Insoluble | The high polarity imparted by the nitro group is incompatible with the non-polar nature of hexane. |

| Toluene | 0.099 | Low | The aromatic nature of toluene may offer some favorable π-π interactions with the indole ring, but the polarity mismatch remains significant. | |

| Polar Aprotic | Diethyl Ether | 0.117 | Low to Medium | Moderate polarity and hydrogen bond accepting ability may allow for some dissolution, but is likely limited. |

| Ethyl Acetate | 0.228 | Medium | As a moderately polar solvent and hydrogen bond acceptor, it should provide a reasonable balance for dissolving the molecule. | |

| Tetrahydrofuran (THF) | 0.207 | Medium to High | Good hydrogen bond accepting capability and moderate polarity make it a strong candidate for solubilization. | |

| Acetone | 0.355 | High | A highly polar aprotic solvent that can effectively solvate the polar regions of the molecule. | |

| Acetonitrile (ACN) | 0.460 | Medium | Polar, but its hydrogen bond accepting strength is less than acetone or DMSO, which may limit solubility. | |

| Dimethylformamide (DMF) | 0.386 | High | A powerful, highly polar solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. | |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Very High | One of the strongest polar aprotic solvents, often referred to as a "universal solvent" for moderately polar compounds. Expected to be an excellent solvent. | |

| Polar Protic | Methanol | 0.762 | Medium to High | Can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions with all polar sites on the molecule. |

| Ethanol | 0.654 | Medium | Similar to methanol but slightly less polar, which may slightly reduce its effectiveness compared to methanol or highly polar aprotic solvents. |

¹Relative Polarity values are from Christian Reichardt's scale, with water normalized to 1.[7]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The following protocol describes the gold-standard Shake-Flask method for determining thermodynamic equilibrium solubility. This method is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, sufficient to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then filtered to remove all solid particles, and the concentration of the solute in the clear supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)[8]

-

Analytical balance (± 0.01 mg)

-

Glass scintillation vials (e.g., 20 mL) with Teflon-lined caps

-

Orbital shaker or rotator with temperature control

-

Syringes (1 mL or 5 mL)

-

Syringe filters (0.22 µm, chemically compatible with the solvent, e.g., PTFE)

-

Autosampler vials for HPLC

-

Calibrated volumetric flasks and pipettes

-

HPLC system with a UV detector and a suitable C18 column

Step-by-Step Methodology

Step 1: Preparation of Stock Solution for Quantification

-

Causality: An accurate standard is required to build a calibration curve for quantifying the unknown concentration in the saturated solution.

-

Action: Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask using a strong solvent in which it is freely soluble (e.g., DMSO or DMF). This creates a ~1 mg/mL stock solution. Record the exact weight and volume.

Step 2: Preparation of Calibration Standards

-

Causality: A multi-point calibration curve ensures accurate quantification across a range of concentrations.

-

Action: Perform serial dilutions of the stock solution to prepare at least five calibration standards spanning the expected solubility range. Dilute with the mobile phase to be used in the HPLC analysis.

Step 3: Sample Preparation for Solubility Measurement

-

Causality: Using a significant excess of solid ensures that the resulting solution is truly saturated at equilibrium.

-

Action: To a series of glass vials, add approximately 5-10 mg of solid this compound. Add 2 mL of the desired test solvent to each vial. Prepare each solvent in triplicate to assess variability.

Step 4: Equilibration

-

Causality: Solubility is an equilibrium process. Insufficient agitation time can lead to an underestimation of the true solubility. 24-48 hours is a standard duration to ensure equilibrium is reached for most organic compounds.

-

Action: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurries for at least 24 hours. A 48-hour time point can be included to confirm that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).

Step 5: Sample Collection and Filtration

-

Causality: It is critical to separate the saturated liquid phase from the undissolved solid without altering the equilibrium (e.g., by temperature change) or introducing contamination. A 0.22 µm filter ensures removal of fine particulates that could interfere with HPLC analysis.

-

Action: After the equilibration period, allow the vials to stand for ~30 minutes for the excess solid to settle. Carefully draw the supernatant into a syringe. Attach a 0.22 µm syringe filter and discard the first ~0.2 mL of filtrate (to saturate any binding sites on the filter membrane). Filter the remaining solution directly into a clean, pre-weighed autosampler vial.

Step 6: Sample Dilution

-

Causality: The concentration of the saturated solution may be too high for the linear range of the HPLC detector. Dilution brings the concentration within the calibration curve range.

-

Action: Accurately dilute a known volume/weight of the filtered saturated solution with mobile phase. The dilution factor will depend on the predicted solubility; highly soluble samples may require a 100-fold dilution, while poorly soluble ones may need none.

Step 7: HPLC Analysis and Quantification

-

Causality: HPLC with UV detection provides a robust and sensitive method for quantifying the concentration of the analyte.

-

Action:

-

Develop a suitable HPLC method (e.g., C18 column, isocratic mobile phase of acetonitrile/water with 0.1% formic acid, detection at a UV λmax for the compound).

-

Inject the prepared calibration standards to generate a linear calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995.

-

Inject the diluted samples (in triplicate) and record their peak areas.

-

Step 8: Calculation

-

Causality: Back-calculation using the calibration curve and dilution factor yields the final solubility value.

-

Action:

-

Determine the concentration of the diluted sample from the calibration curve equation.

-

Calculate the original concentration in the saturated solution using the formula: Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

-

Report the final solubility as the mean ± standard deviation of the triplicate measurements.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While experimental data for the solubility of this compound remains to be published, a robust prediction can be made based on its molecular structure. The presence of a highly polar nitro group and hydrogen-bonding moieties suggests high solubility in polar aprotic solvents like DMSO and DMF, and moderate to high solubility in polar protic solvents like methanol. Conversely, it is predicted to be poorly soluble in non-polar solvents such as hexane. These predictions serve as a valuable starting point, but they are not a substitute for empirical data. The detailed Shake-Flask protocol provided herein offers a reliable and reproducible method for researchers to determine the precise solubility of this compound, enabling its effective use in synthesis, formulation, and screening, thereby accelerating the drug discovery and development process.

References

- 1. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Indole, 6-Methoxy-4-nitro- | 885520-66-1 [chemicalbook.com]

- 4. soc.chim.it [soc.chim.it]

- 5. mdpi.com [mdpi.com]

- 6. 6-Nitroindole (CAS 4769-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. calpaclab.com [calpaclab.com]

A Technical Guide to the Potential Biological Activity of 6-Methoxy-4-nitro-1H-indole

Introduction: Unveiling the Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to mimic peptide structures allow it to bind to a wide range of biological targets.[2] The inherent versatility of the indole scaffold is further enhanced through substitution, which can fine-tune its pharmacological profile. This guide focuses on the untapped potential of a specific derivative, 6-Methoxy-4-nitro-1H-indole, a molecule that combines three key pharmacophoric elements: the indole core, an electron-donating methoxy group, and an electron-withdrawing nitro group.

The presence of a methoxy group on the indole ring is known to enhance the reactivity and biological activity of the parent molecule.[3][4] Conversely, nitroaromatic compounds have a long history as antimicrobial agents and can confer unique anticancer properties.[5] The strategic placement of these functional groups on the indole scaffold suggests a high probability of significant and diverse biological activity. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a comprehensive overview of the theoretical framework for the biological potential of this compound, along with detailed methodologies for its investigation.

Synthesis and Physicochemical Properties

The synthesis of substituted indoles can be achieved through various established methods. For nitroindoles, classical approaches include the nitration of a pre-existing indole or the construction of the indole ring from a nitro-substituted precursor.[6] The Leimgruber–Batcho indole synthesis, starting from a nitroarene, is a particularly relevant method for this class of compounds.[1]

A plausible synthetic route to this compound would involve the nitration of 6-methoxy-1H-indole. It is crucial to carefully control the reaction conditions to achieve the desired regioselectivity, as nitration can occur at multiple positions on the indole ring.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃ | - |

| Molecular Weight | 192.17 g/mol | - |

| Appearance | Yellow to orange solid | Predicted |

| Melting Point | >200 °C | Predicted |

| Solubility | Soluble in DMSO, DMF, and acetone; sparingly soluble in methanol and ethanol; insoluble in water. | Predicted |

| logP | ~2.5 | Predicted |

Potential Biological Activities and Mechanistic Insights

Based on the extensive literature on related compounds, this compound is predicted to exhibit significant anticancer and antimicrobial activities.

Anticancer Potential: A Multi-pronged Attack

The indole scaffold is a common feature in numerous anticancer agents. Substituted 5-nitroindoles, for instance, have demonstrated broad-spectrum anticancer activity.[2] The proposed mechanisms of action are diverse and may involve:

-

G-Quadruplex Binding: Certain nitroindole derivatives have been shown to bind to and stabilize G-quadruplex DNA structures, particularly in the promoter regions of oncogenes like c-Myc.[2] This stabilization can inhibit transcription of the oncogene, leading to downregulation of its protein product and subsequent cell cycle arrest and apoptosis.[2]

-

Induction of Oxidative Stress: The nitro group can be bioreduced within the hypoxic environment of tumors to form reactive nitrogen species. These radicals can induce significant DNA damage and protein dysfunction, ultimately triggering apoptotic pathways.

-

Kinase Inhibition: The indole nucleus is a common scaffold for the development of kinase inhibitors. It is plausible that this compound could exhibit inhibitory activity against various protein kinases involved in cancer cell proliferation and survival.

Caption: Proposed mechanism of anticancer activity via G-quadruplex binding.

Antimicrobial Activity: Exploiting Microbial Metabolism

Nitroaromatic compounds have long been utilized as antimicrobial agents. The mechanism of action is often dependent on the enzymatic reduction of the nitro group by microbial nitroreductases.

-

Generation of Cytotoxic Metabolites: Anaerobic and microaerophilic bacteria, as well as certain fungi and protozoa, possess nitroreductases that can reduce the nitro group of this compound. This reduction process generates a cascade of reactive intermediates, including nitroso and hydroxylamine species, which are highly cytotoxic. These intermediates can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, leading to cell death.[5]

Caption: Proposed mechanism of antimicrobial activity.

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for assessing the potential biological activities of this compound.

Anticancer Activity Assays

This initial screen determines the cytotoxic effect of the compound on cancer cell lines.

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293).

-

Methodology:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

This assay determines if the compound induces cell cycle arrest.

-

Methodology:

-

Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry.

-

Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Caption: Experimental workflow for anticancer evaluation.

Antimicrobial Susceptibility Testing

This assay determines the lowest concentration of the compound that inhibits visible microbial growth.

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Methodology:

-

Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL for bacteria, 0.5-2.5 x 10³ CFU/mL for fungi).

-

Include a positive control (microbes in broth), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Table 2: Example Data Presentation for Biological Assays

| Assay | Cell Line / Microorganism | Result (IC₅₀ / MIC in µM) |

| Anticancer | ||

| MTT Assay | HeLa | Example: 15.2 ± 2.1 |

| MCF-7 | Example: 21.8 ± 3.5 | |

| A549 | Example: 18.5 ± 2.8 | |

| Antimicrobial | ||

| MIC | S. aureus | Example: 8.0 |

| E. coli | Example: 16.0 | |

| C. albicans | Example: 32.0 |

Note: The data in this table is hypothetical and serves as an example of how to present the results.

Conclusion and Future Directions

While specific biological data for this compound is not yet available in the public domain, the structural analogy to well-studied indole, methoxyindole, and nitroaromatic compounds provides a strong rationale for its investigation as a potential therapeutic agent. The combination of a privileged indole scaffold with activity-enhancing methoxy and nitro groups suggests a high likelihood of potent anticancer and antimicrobial properties. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this promising molecule. Future research should focus on the synthesis and comprehensive biological profiling of this compound to validate its predicted activities and elucidate its precise mechanisms of action.

References

- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]

- 5. Synthesis and biological activity of some vinyl-substituted 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

6-Methoxy-4-nitro-1H-indole: A Core Synthetic Intermediate for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indole Nucleus in Medicinal Chemistry

The indole scaffold is a privileged heterocyclic motif, forming the core structure of a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile reactivity make it a cornerstone in the design of novel therapeutic agents. Within this esteemed class of compounds, 6-methoxy-4-nitro-1H-indole emerges as a highly valuable and strategic synthetic intermediate. The specific arrangement of the electron-donating methoxy group and the electron-withdrawing nitro group on the indole ring system imparts a unique reactivity profile, enabling chemists to forge complex molecular architectures with precision and efficiency. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of this compound, with a focus on its pivotal role in the development of innovative drug candidates.

Synthesis of this compound: A Mechanistic and Practical Approach

The most direct and industrially relevant method for the synthesis of this compound is the Leimgruber-Batcho indole synthesis.[1][2][3] This powerful two-step sequence begins with an o-nitrotoluene derivative and culminates in the formation of the indole ring.

The Leimgruber-Batcho Synthesis Pathway

The synthesis commences with the commercially available or readily synthesized starting material, 3-methoxy-5-nitrotoluene. The overall synthetic transformation can be visualized as follows:

Caption: General workflow for the Leimgruber-Batcho synthesis of this compound.

Step 1: Enamine Formation

The first step involves the condensation of 3-methoxy-5-nitrotoluene with a formamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine.[1] The methyl group of the nitrotoluene is sufficiently acidic to react with the electrophilic DMFDMA, leading to the formation of a stable, deep-red colored enamine intermediate. The presence of pyrrolidine can accelerate this reaction.

Causality Behind Experimental Choices:

-

DMFDMA: This reagent serves as a one-carbon electrophile, providing the carbon atom that will become C2 of the indole ring.

-

Pyrrolidine: Acts as a catalyst by forming a more reactive enamine with DMFDMA, which then readily reacts with the weakly acidic methyl group of the nitrotoluene.

-

Heat: The reaction typically requires elevated temperatures to overcome the activation energy for the condensation.

Step 2: Reductive Cyclization

The crude enamine intermediate is then subjected to reductive cyclization to form the indole ring. This is the hallmark of the Leimgruber-Batcho synthesis. A variety of reducing agents can be employed for this transformation.[1][3]

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| H₂, Pd/C | H₂ gas, Palladium on Carbon, various solvents (e.g., EtOAc, MeOH) | High yield, clean reaction | Requires specialized hydrogenation equipment |

| Raney Ni, Hydrazine | Raney Nickel catalyst, Hydrazine hydrate in an alcohol solvent | Generates H₂ in situ, avoiding the need for a pressure vessel | Hydrazine is toxic and potentially explosive |

| Iron in Acetic Acid | Iron powder, Acetic Acid | Inexpensive, readily available | Can require acidic workup, potential for metal contamination |

| Sodium Dithionite | Aqueous or alcoholic solution | Mild conditions | Can require large excess of reagent, aqueous workup |

| Stannous Chloride (SnCl₂) | Acidic or alcoholic solution | Effective for many substrates | Tin waste can be problematic |

Causality Behind Experimental Choices:

-

Catalytic Hydrogenation (H₂, Pd/C): This is often the method of choice for its high efficiency and clean conversion. The catalyst facilitates the reduction of the nitro group to an amine, which then spontaneously cyclizes onto the enamine double bond, followed by elimination of the secondary amine to form the aromatic indole ring.

-

Transfer Hydrogenation (Raney Ni, Hydrazine): This method provides a convenient alternative to high-pressure hydrogenation. Hydrazine decomposes on the surface of Raney Nickel to produce hydrogen gas in situ.

Detailed Experimental Protocol (Illustrative)

Synthesis of the Precursor: 3-Methoxy-5-nitrotoluene

While commercially available from some suppliers, 3-methoxy-5-nitrotoluene can be prepared from 3-methoxy-5-nitroaniline.[4] The synthesis involves a Sandmeyer-type reaction where the amino group is diazotized and subsequently replaced by a hydrogen atom. A more direct route may involve the nitration of 3-methoxytoluene, though this can lead to isomeric mixtures requiring careful purification. For the purpose of this guide, we will assume the availability of the starting nitrotoluene.

Synthesis of this compound

-

Step 1: Enamine Formation. To a solution of 3-methoxy-5-nitrotoluene in dry N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine. The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled and the solvent is removed under reduced pressure to yield the crude enamine, which is often a dark red oil or solid and can be used in the next step without further purification.

-

Step 2: Reductive Cyclization. The crude enamine is dissolved in a suitable solvent such as ethyl acetate or methanol. A catalytic amount of 10% palladium on carbon (Pd/C) is added. The reaction vessel is then placed under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC). Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford this compound as a solid.

Physicochemical Properties and Spectroscopic Characterization

While detailed experimental spectroscopic data for this compound is not widely published in readily accessible literature, the expected data can be extrapolated from structurally similar compounds.[5] Commercial suppliers often provide analytical data upon request.[6][7]

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the indole NH proton (typically broad), aromatic protons on the benzene and pyrrole rings, and a singlet for the methoxy group protons. The electron-withdrawing nitro group will influence the chemical shifts of the adjacent aromatic protons. |

| ¹³C NMR | Resonances for the carbon atoms of the indole core and the methoxy group. The carbons attached to the nitro and methoxy groups will show characteristic shifts. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole, C-H stretches of the aromatic and methoxy groups, C=C stretching of the aromatic rings, and strong asymmetric and symmetric stretches for the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₉H₈N₂O₃, MW: 192.17 g/mol ). Fragmentation patterns may involve the loss of the nitro group and other characteristic fragments of the indole ring. |

This compound as a Versatile Synthetic Intermediate

The true value of this compound lies in its potential for further chemical transformations, making it a key building block in the synthesis of more complex molecules with potential therapeutic applications.

Key Reactions and Transformations

Caption: Key reaction pathways for the derivatization of this compound.

1. Reduction of the Nitro Group:

The most significant transformation of this compound is the reduction of the nitro group to an amino group, yielding 4-amino-6-methoxy-1H-indole.[8] This transformation opens up a plethora of possibilities for further functionalization. The resulting aniline moiety can participate in a wide range of reactions, including:

-

Amide bond formation: Coupling with carboxylic acids or their derivatives to form amides.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., halogens, cyano group).

-

Buchwald-Hartwig amination: Cross-coupling with aryl halides to form diarylamines.

The reduction of aromatic nitro groups is a well-established process, and various methods can be employed, including catalytic hydrogenation (e.g., H₂, Pd/C), or reduction with metals in acidic media (e.g., SnCl₂, Fe/HCl).[9]

2. N-Alkylation and N-Arylation:

The indole nitrogen can be readily alkylated or arylated under basic conditions. This is a common strategy in medicinal chemistry to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and to explore structure-activity relationships.

3. Electrophilic Substitution at the C3 Position:

The indole ring is electron-rich and generally undergoes electrophilic substitution preferentially at the C3 position. Common electrophilic substitution reactions include:

-

Vilsmeier-Haack reaction: Introduction of a formyl group at C3 using POCl₃ and DMF.

-

Mannich reaction: Introduction of an aminomethyl group at C3.

-

Friedel-Crafts acylation: Acylation at C3 using an acid chloride or anhydride with a Lewis acid catalyst.

4. Functionalization at the C2 Position:

While electrophilic substitution at C2 is less common, this position can be functionalized through various strategies, including lithiation followed by reaction with an electrophile.

Applications in Drug Discovery

The 4-amino-6-methoxy-1H-indole core, readily accessible from this compound, is a key pharmacophore in a number of biologically active compounds, including kinase inhibitors, which are a major class of anticancer drugs. The amino group can serve as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The methoxy group can provide additional interactions and influence the overall electronic properties and solubility of the molecule.

While specific examples of blockbuster drugs derived directly from this compound are not prominently featured in publicly available literature, the strategic importance of the 4-amino-6-methoxyindole scaffold makes this intermediate a valuable starting point for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs targeting a wide range of diseases.

Conclusion

This compound is a strategically important synthetic intermediate that provides access to a diverse range of functionalized indole derivatives. Its synthesis via the robust and versatile Leimgruber-Batcho reaction allows for its efficient production. The presence of the nitro and methoxy groups at key positions of the indole nucleus offers a rich platform for further chemical modifications, particularly the conversion to the highly valuable 4-amino-6-methoxy-1H-indole scaffold. For researchers and professionals in the field of drug discovery and development, a thorough understanding of the synthesis and reactivity of this compound is essential for the design and synthesis of the next generation of innovative therapeutics.

References

- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 885520-66-1|this compound|BLD Pharm [bldpharm.com]

- 7. 1H-Indole, 6-Methoxy-4-nitro- | 885520-66-1 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

The Enigmatic Electron-Withdrawing Powerhouse: A Technical Guide to Substituted Nitroindoles in Modern Chemistry

For the benches of researchers, the minds of scientists, and the innovators in drug development, this guide delves into the core of substituted nitroindoles. We move beyond a mere recitation of facts to offer a deep, mechanistic understanding of their synthesis, reactivity, and burgeoning applications. This document is crafted with the senior application scientist's perspective, prioritizing not just the 'what' but the critical 'why' behind the experimental choices that drive discovery.

The indole scaffold, a privileged structure in medicinal chemistry, gains a fascinating and powerful dimension with the introduction of a nitro group. This potent electron-withdrawing substituent dramatically reshapes the electronic landscape of the indole ring, unlocking unique avenues for chemical transformations and biological interactions. This guide will navigate the intricate world of substituted nitroindoles, providing a comprehensive literature review and practical insights for their application in cutting-edge research.

Part 1: The Art and Science of Synthesis: Taming the Regioselectivity of Nitration

The synthesis of substituted nitroindoles is a foundational yet challenging aspect of their chemistry. The primary hurdle lies in controlling the regioselectivity of the nitration reaction on the electron-rich indole nucleus. Direct nitration often leads to a mixture of products and potential polymerization, necessitating a more nuanced and strategic approach.

The Challenge of Direct Nitration and the Power of Protecting Groups

Direct nitration of indole is notoriously difficult to control. The C3 position is the most nucleophilic and thus the most susceptible to electrophilic attack under non-acidic conditions. Under strongly acidic conditions, such as a mixture of nitric and sulfuric acid, the indole ring is prone to acid-catalyzed polymerization, resulting in low yields and the formation of intractable tars. Furthermore, protonation at C3 can deactivate the pyrrole ring, leading to nitration on the benzene ring, primarily at the C5 and C6 positions.

To circumvent these challenges, the use of protecting groups on the indole nitrogen is a common and effective strategy. N-acylation or N-sulfonylation deactivates the pyrrole ring towards electrophilic attack and can influence the regioselectivity of nitration.

Strategic Synthesis of Key Nitroindole Isomers

The position of the nitro group on the indole ring dictates the molecule's reactivity and its potential applications. Here, we detail established protocols for the synthesis of key isomers.

Table 1: Overview of Synthetic Strategies for Nitroindole Isomers

| Isomer | Key Synthetic Strategy | Starting Material | Reagents | Typical Yield | Reference(s) |

| 3-Nitroindole | Electrophilic nitration of N-protected indole | N-Boc-indole | Ammonium tetramethylnitrate, Trifluoroacetic anhydride | Good to Excellent | |

| 4-Nitroindole | Reissert-type synthesis | 2-Methyl-3-nitroaniline | Diethyl oxalate, Potassium ethoxide | ~88% (of intermediate) | |

| 5-Nitroindole | Deformylation of indole-3-carboxaldehyde | Indole-3-carboxaldehyde | Perchloric acid adsorbed on silica gel, Anthranilamide | 25-90% | |

| 6-Nitroindole | Intermolecular annulation | β-Enaminones, Dinitrobenzenes | Cesium carbonate | Moderate to Good | |

| 7-Nitroindole | Indirect, multi-step synthesis | Indole | Acetic anhydride, Nitric acid, Sodium hydroxide | ~61-62% |

This protocol describes a mild and regioselective method for the synthesis of 3-nitroindoles using trifluoroacetyl nitrate generated in situ.

-

Reaction Setup: To a solution of N-Boc-indole (1.0 equiv) in an appropriate solvent (e.g., acetonitrile), add ammonium tetramethylnitrate (1.1 equiv).

-

Reagent Addition: Slowly add trifluoroacetic anhydride (TFAA) to the mixture at a controlled temperature (e.g., 0 °C to room temperature). The TFAA reacts with ammonium tetramethylnitrate to form trifluoroacetyl nitrate, the active nitrating agent.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The use of the Boc protecting group and the non-acidic conditions of this reaction prevent polymerization and favor nitration at the C3 position. The steric bulk of the Boc group may also play a role in directing the electrophile.

Caption: A non-acidic route to 3-nitroindoles.

Part 2: Unveiling the Reactivity of the Nitroindole Core

The electron-withdrawing nitro group profoundly influences the reactivity of the indole ring, rendering it susceptible to a range of chemical transformations that are not readily accessible with unsubstituted indoles.

Electrophilic Nature of 3-Nitroindoles in Cycloaddition Reactions

While the indole nucleus is typically electron-rich, the presence of a nitro group at the C3 position inverts its electronic character, making the C2-C3 double bond electron-deficient. This "umpolung" of reactivity opens the door to a variety of cycloaddition and annulation reactions with electron-rich species. 3-Nitroindoles can act as competent dienophiles or dipolarophiles in [4+2] and [3+2] cycloaddition reactions, respectively, providing access to complex polycyclic indole derivatives.

An In-Depth Technical Guide to 6-Methoxy-4-nitro-1H-indole: Synthesis, Properties, and Therapeutic Potential

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. This technical guide provides a comprehensive overview of 6-Methoxy-4-nitro-1H-indole, a di-substituted indole with significant potential in drug discovery. We will delve into the historical context of indole synthesis, propose a robust synthetic pathway for this specific molecule, detail its physicochemical properties, and explore its potential therapeutic applications, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of this compound.

Introduction: The Enduring Significance of the Indole Nucleus

The indole ring system, a fusion of a benzene and a pyrrole ring, is a "privileged structure" in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1] From the neurotransmitter serotonin to the anti-cancer agent vinblastine, indole derivatives have demonstrated a vast spectrum of pharmacological activities.[2] The strategic placement of substituents on the indole core allows for the fine-tuning of a molecule's steric and electronic properties, thereby modulating its biological activity. This compound is a compound of particular interest due to the presence of both an electron-donating methoxy group and an electron-withdrawing nitro group, which can significantly influence its interaction with target proteins and nucleic acids.

A Historical Perspective on Indole Synthesis

The journey to synthesize the indole nucleus has a rich history, marked by the development of several named reactions that have become fundamental in organic chemistry. The Fischer indole synthesis , discovered in 1883 by Emil Fischer, is one of the oldest and most reliable methods, involving the acid-catalyzed cyclization of a phenylhydrazone.[3] While versatile, the Fischer synthesis can sometimes lack regiochemical control with certain substituted phenylhydrazines.[4] Over the years, other methods such as the Reissert, Bischler, and Madelung syntheses have been developed, each with its own advantages and limitations.[2]

A significant advancement, particularly for the synthesis of indoles from readily available nitroaromatics, is the Leimgruber–Batcho indole synthesis .[5] This two-step method, which proceeds from an o-nitrotoluene, offers high yields, mild reaction conditions, and excellent regioselectivity, making it a popular choice in the pharmaceutical industry.[5]

Synthetic Methodology for this compound

The Leimgruber-Batcho indole synthesis presents a highly efficient and logical pathway for the preparation of this compound.

Proposed Synthetic Pathway

The synthesis commences with the commercially available starting material, 3-methoxy-5-nitrotoluene . The key steps are:

-

Enamine Formation: 3-methoxy-5-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a β-dimethylamino-nitrostyrene intermediate. This reaction takes advantage of the acidity of the benzylic protons of the methyl group.

-

Reductive Cyclization: The intermediate enamine undergoes reductive cyclization to yield the final indole product. This step involves the reduction of the nitro group to an amine, which then cyclizes and eliminates dimethylamine. A variety of reducing agents can be employed, including palladium on carbon with hydrogen, or iron in acetic acid.[5]

Caption: Leimgruber-Batcho synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of 1-(2-(dimethylamino)vinyl)-3-methoxy-5-nitrobenzene.

-

To a solution of 3-methoxy-5-nitrotoluene (1 equivalent) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2-3 equivalents) and pyrrolidine (0.1 equivalents).

-

Heat the reaction mixture at reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and partition between water and a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.

-

-

Step 2: Synthesis of this compound.

-

Dissolve the crude enamine from the previous step in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Physicochemical and Spectroscopic Properties

The accurate characterization of a compound is critical for its use in research and development. Below is a summary of the known properties of this compound.

| Property | Value | Source |

| CAS Number | 885520-66-1 | [6][7] |

| Molecular Formula | C₉H₈N₂O₃ | [8] |

| Molecular Weight | 192.17 g/mol | [8] |

| Appearance | Expected to be a crystalline solid | - |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and methanol | - |

Expected Spectroscopic Data:

-

¹H NMR: Protons on the indole ring and the methoxy group would show characteristic chemical shifts. The aromatic protons would likely appear in the range of δ 7.0-8.0 ppm, with coupling patterns indicative of their substitution. The methoxy protons would be a singlet around δ 3.8-4.0 ppm.

-

¹³C NMR: The spectrum would show nine distinct carbon signals, including those of the indole core, the methoxy group, and the carbons bearing the nitro and methoxy substituents.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H aromatic stretching, C=C aromatic stretching, and strong asymmetric and symmetric stretches for the nitro group (around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively) would be expected.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 192.17, with characteristic fragmentation patterns.

Biological Significance and Therapeutic Potential

While specific biological studies on this compound are not extensively reported in the literature, the activities of related substituted indoles provide a strong basis for predicting its therapeutic potential.

Anticancer Activity of Nitroindoles

Nitro-substituted indoles have emerged as a promising class of anticancer agents.[5][9][10] Their mechanism of action is often multifaceted, involving:

-

Induction of Apoptosis: Many indole derivatives can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[11]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at various phases of the cell cycle, preventing their division.[9]

-

Targeting Specific Biomolecules: Substituted 5-nitroindoles have been shown to act as binders for G-quadruplex DNA structures, such as the one in the c-Myc promoter, leading to the downregulation of this key oncogene.[5][9]

-

Generation of Reactive Oxygen Species (ROS): Some nitroindoles can increase intracellular ROS levels, leading to oxidative stress and cancer cell death.[5]

The presence of the nitro group at the 4-position of this compound makes it a prime candidate for investigation as an anticancer agent with similar mechanisms.

Role of the Methoxy Group in Drug Design

The methoxy group is a common substituent in many pharmaceuticals and can significantly influence a molecule's properties.[12] In the context of this compound, the 6-methoxy group can:

-

Modulate Receptor Binding: The methoxy group can form hydrogen bonds with amino acid residues in a protein's binding pocket, enhancing affinity and selectivity.

-

Influence Metabolic Stability: The position of the methoxy group can affect the molecule's susceptibility to metabolic enzymes, thereby altering its pharmacokinetic profile.

-

Enhance Aryl Hydrocarbon Receptor (AhR) Activity: Methoxyindoles have been identified as both agonists and antagonists of the AhR, a ligand-activated transcription factor involved in various cellular processes.[13][14]

Caption: A generalized workflow for the discovery of bioactive compounds.

Conclusion and Future Directions

This compound is a synthetically accessible compound with a high potential for applications in drug discovery, particularly in oncology. The Leimgruber-Batcho synthesis provides a reliable route for its preparation, enabling further investigation into its biological properties. Future research should focus on:

-

Definitive Synthesis and Spectroscopic Characterization: A detailed experimental validation of the proposed synthesis and full spectroscopic analysis is warranted.

-

Biological Screening: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic activity.

-

Mechanistic Studies: Elucidating the precise mechanism of action, whether through apoptosis induction, cell cycle arrest, or targeting specific biomolecules like G-quadruplexes, will be crucial for its development as a therapeutic lead.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues will help in optimizing the potency and selectivity of this indole scaffold.

This in-depth guide provides a solid foundation for researchers to embark on the exploration of this compound as a valuable building block for the development of novel therapeutics.

References

- 1. Production of methoxyindoles in vitro from methoxytryptophan by rat pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-5-nitroaniline | C7H8N2O3 | CID 2759598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methoxy-4-{4-[1-(methylsulfonyl)cyclopropyl]-6-morpholin-4-ylpyrimidin-2-yl}-1H-indole | C21H24N4O4S | CID 46244255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]